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Cat. No.: B13911969 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vitronectin-derived peptide, encompassing amino acid residues 367-378, is a crucial

component of the larger vitronectin glycoprotein, a key player in a multitude of physiological

and pathological processes. This peptide, with the sequence GKKQRFRHRNRKG, is situated

within the heparin-binding domain of vitronectin and has garnered significant interest for its role

in cell adhesion, signaling, and the maintenance of pluripotent stem cells. This technical guide

provides a comprehensive overview of the discovery, characterization, and functional

significance of vitronectin (367-378), offering valuable insights for researchers in cell biology

and drug development.

Discovery and Core Attributes
The vitronectin (367-378) peptide was identified as a functional heparin-binding fragment of

the multifunctional glycoprotein vitronectin.[1] Vitronectin itself is known for its involvement in

processes such as cell growth, angiogenesis, and metastasis.[2] The 367-378 fragment, in

particular, has been shown to be a critical mediator of cellular interactions with the extracellular

matrix.

One of the defining characteristics of this peptide is its high density of basic amino acid

residues, which underpins its ability to interact with negatively charged molecules like heparin

and cell surface proteoglycans. This interaction is pivotal for its biological activities, including

promoting the adhesion and undifferentiated proliferation of human pluripotent stem cells.
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Quantitative Analysis of Molecular Interactions
While specific quantitative binding data for the isolated vitronectin (367-378) peptide is not

extensively available in publicly accessible literature, the interactions of the broader heparin-

binding domain and full-length vitronectin have been characterized. This data provides a

foundational understanding of the peptide's potential binding affinities.

Interaction Binding Partner(s)
Reported Affinity

(Kd)
Key Findings

Vitronectin - Heparin Heparin

Not explicitly

quantified for the 367-

378 peptide. Full-

length vitronectin

exhibits complex

binding kinetics.[3]

The heparin-binding

domain is crucial for

vitronectin's biological

activity.[4] The

interaction is

influenced by the

conformational state

and multimerization of

vitronectin.[5][6]

Vitronectin (367-378) -

Integrin
αvβ5 Integrin

Not explicitly

quantified.

Binding is atypical for

integrins as it is

divalent cation-

independent and

targets the basic

amino acid sequence

of the peptide.[7]

Heparin-Binding

Domain - Integrin
β3 Integrin Subunit

Not explicitly

quantified.

This interaction is

sufficient to mediate

positive effects on

IGF-I signaling.[8][9]

Experimental Protocols
Detailed experimental protocols for the specific characterization of the vitronectin (367-378)
peptide are often proprietary or described within broader experimental contexts. However,
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based on established methodologies for similar peptides and the full-length protein, the

following outlines can be adapted by researchers.

Heparin-Binding Affinity Assessment (Surface Plasmon
Resonance - SPR)
This protocol provides a framework for quantifying the interaction between vitronectin (367-
378) and heparin.

Objective: To determine the binding kinetics and affinity (Kd) of vitronectin (367-378) for

heparin.

Materials:

Biotinylated heparin

Streptavidin-coated SPR sensor chip

SPR instrument (e.g., Biacore)

Vitronectin (367-378) peptide

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., high salt buffer)

Methodology:

Surface Preparation: Immobilize biotinylated heparin onto the streptavidin-coated sensor

chip.

Analyte Preparation: Prepare a series of dilutions of the vitronectin (367-378) peptide in

running buffer.

Binding Analysis: Inject the peptide solutions over the heparin-functionalized surface at a

constant flow rate. Monitor the change in response units (RU) over time to generate

sensorgrams.
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Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir

binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and

the equilibrium dissociation constant (Kd).

Regeneration: After each peptide injection, regenerate the sensor surface using the

appropriate regeneration solution to remove bound peptide.

Cell Adhesion Assay
This protocol outlines a method to assess the ability of vitronectin (367-378) to mediate cell

adhesion, particularly through αvβ5 integrin.

Objective: To quantify the adhesion of cells expressing αvβ5 integrin to surfaces coated with

vitronectin (367-378).

Materials:

96-well tissue culture plates

Vitronectin (367-378) peptide

Cells expressing αvβ5 integrin (e.g., specific cancer cell lines or transfected cell lines)

Blocking buffer (e.g., BSA in PBS)

Cell staining reagent (e.g., crystal violet)

Plate reader

Methodology:

Plate Coating: Coat the wells of a 96-well plate with varying concentrations of the

vitronectin (367-378) peptide. Incubate to allow for adsorption.

Blocking: Wash the wells and block any remaining non-specific binding sites with a blocking

buffer.
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Cell Seeding: Seed the cells into the coated wells and incubate for a defined period to allow

for adhesion.

Washing: Gently wash the wells to remove non-adherent cells.

Quantification: Stain the remaining adherent cells with crystal violet. After washing and

solubilizing the dye, measure the absorbance at a specific wavelength using a plate reader.

The absorbance is proportional to the number of adherent cells.

Western Blot for Signaling Protein Phosphorylation
This protocol details the investigation of the signaling pathways activated by vitronectin (367-
378), focusing on the phosphorylation of FAK and ERK.

Objective: To detect the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular

signal-Regulated Kinase (ERK) in response to vitronectin (367-378) stimulation.

Materials:

Cells responsive to vitronectin signaling

Vitronectin (367-378) peptide

Cell lysis buffer

Primary antibodies (anti-phospho-FAK, anti-total-FAK, anti-phospho-ERK, anti-total-ERK)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blotting equipment

Methodology:

Cell Stimulation: Culture cells to the desired confluency and then serum-starve them to

reduce basal signaling. Stimulate the cells with the vitronectin (367-378) peptide for various

time points.
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Cell Lysis: Lyse the cells to extract total protein.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

PVDF membrane.

Immunoblotting: Block the membrane and then probe with primary antibodies against the

phosphorylated and total forms of FAK and ERK.

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands

using a chemiluminescent substrate and an imaging system.

Analysis: Quantify the band intensities to determine the relative levels of FAK and ERK

phosphorylation.

Signaling Pathways and Logical Relationships
The heparin-binding domain of vitronectin, which includes the 367-378 sequence, is implicated

in crucial signaling events that regulate cell behavior. One key pathway involves the

enhancement of growth factor signaling, such as that of Insulin-like Growth Factor I (IGF-I).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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